molecular formula C21H27N5O4 B2892023 tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate CAS No. 1987222-86-5

tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No. B2892023
CAS RN: 1987222-86-5
M. Wt: 413.478
InChI Key: YARPJKWYGPSMSD-UHFFFAOYSA-N
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Description

This compound is a biochemical for proteomics research . It has a molecular formula of C21H27N5O4 and a molecular weight of 413.47 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H27N5O4 . It likely contains a piperazine ring attached to a carbonyl group, which is in turn attached to a complex structure containing a triazolo and an oxazin ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely defined by its molecular structure. It has a molecular weight of 413.47 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through condensation reactions and characterized using spectroscopic methods and X-ray diffraction, revealing its crystalline structure and potential for biological applications due to its antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015). Similar research efforts have been directed towards understanding the chemical behavior and potential pharmaceutical applications of tert-butyl piperazine derivatives, including analyses of their molecular structures through crystallography and spectroscopy (Gumireddy et al., 2021).

Biological Evaluation

The biological evaluation of these compounds includes investigations into their antibacterial, antifungal, and antimicrobial activities. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives were synthesized and assessed for antibacterial and antifungal properties, showcasing moderate activity against several microorganisms (Kulkarni et al., 2016). These findings highlight the potential of tert-butyl piperazine derivatives as leads for the development of new antimicrobial agents.

Molecular Structure Analysis

Advanced techniques such as single crystal X-ray diffraction and density functional theory (DFT) calculations have been employed to gain insights into the molecular structures and properties of these compounds. The detailed analysis of intermolecular interactions and crystal packing through Hirshfeld surface analysis and fingerprint plots provides a deeper understanding of the structural features that might influence their biological activities (Yang et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications in proteomics research . Additionally, studies could be conducted to determine its physical and chemical properties, safety profile, and mechanism of action.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit cyclin-dependent kinases cdk4 and cdk6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action

Based on its structural similarity to known cdk4 and cdk6 inhibitors, it may bind to these kinases and prevent their activity, thereby halting cell cycle progression .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation. By inhibiting CDK4 and CDK6, the compound could disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in cell cycle progression. By inhibiting CDK4 and CDK6, the compound could induce cell cycle arrest, potentially leading to apoptosis or senescence .

properties

IUPAC Name

tert-butyl 4-(6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-21(2,3)30-20(28)25-11-9-24(10-12-25)19(27)18-16-14-29-17(13-26(16)23-22-18)15-7-5-4-6-8-15/h4-8,17H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARPJKWYGPSMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C3COC(CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate

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